molecular formula C18H30O B14377964 12-Phenyldodecan-1-ol CAS No. 88336-80-5

12-Phenyldodecan-1-ol

Cat. No.: B14377964
CAS No.: 88336-80-5
M. Wt: 262.4 g/mol
InChI Key: DXFKBQGRBJLAPG-UHFFFAOYSA-N
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Description

12-Phenyldodecan-1-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by a long aliphatic chain with a phenyl group attached to the twelfth carbon and a hydroxyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Phenyldodecan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with dodecanal to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, this compound can be produced through the hydrogenation of dodecylbenzene. This process involves the catalytic reduction of dodecylbenzene using hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The reaction is conducted under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 12-Phenyldodecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Formation of dodecanoic acid or dodecanone

    Reduction: Formation of dodecane

    Substitution: Formation of dodecyl halides

Scientific Research Applications

12-Phenyldodecan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 12-Phenyldodecan-1-ol involves its interaction with cellular membranes and proteins. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the phenyl group can interact with aromatic amino acids in proteins, potentially altering their structure and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.

Comparison with Similar Compounds

    Dodecanol: A fatty alcohol with a similar aliphatic chain but lacking the phenyl group.

    Phenylmethanol: Contains a phenyl group but has a shorter aliphatic chain.

    Dodecylbenzene: Similar structure but lacks the hydroxyl group.

Uniqueness: 12-Phenyldodecan-1-ol is unique due to the presence of both a long aliphatic chain and a phenyl group, which imparts distinct chemical and physical properties. This combination allows it to interact with both hydrophobic and aromatic environments, making it versatile for various applications.

Properties

CAS No.

88336-80-5

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

12-phenyldodecan-1-ol

InChI

InChI=1S/C18H30O/c19-17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16,19H,1-8,10,13-14,17H2

InChI Key

DXFKBQGRBJLAPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCO

Origin of Product

United States

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